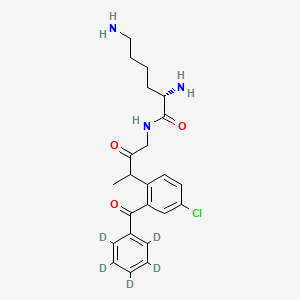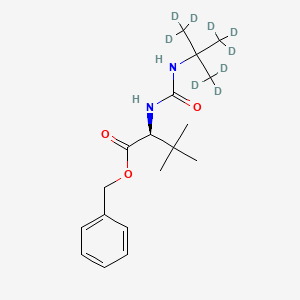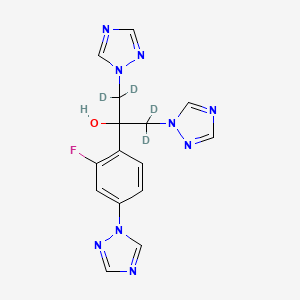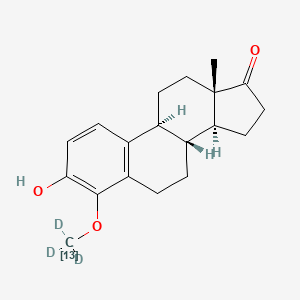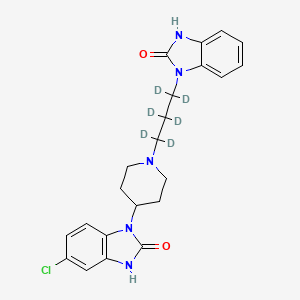
Domperidone-d6
概述
描述
Domperidone-d6 is a deuterated form of domperidone, a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in pharmacokinetic studies to track the compound’s behavior in the body.
准备方法
合成路线和反应条件
多潘立酮可以通过两种苯并咪唑酮衍生物的偶联反应合成。第一个中间体可以通过邻苯二胺与羰基试剂环化,然后与 1,3-二卤代丙烷偶联来制备。或者,邻卤代或邻氨基取代的硝基苯可以与 1,3-二取代丙烷偶联,然后还原和环化。 第二个中间体是通过将取代的硝基苯与 4-氨基哌啶偶联,然后还原和环化合成 .
工业生产方法
多潘立酮的工业生产涉及类似的合成路线,但规模更大,保证了高产率和纯度。该过程通常包括严格的纯化步骤,如重结晶和色谱,以获得最终产品。
化学反应分析
反应类型
多潘立酮-d6 会发生各种化学反应,包括:
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化锂铝和硼氢化钠。
取代: 常用的试剂包括卤素和亲核试剂,在各种条件下。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化的衍生物,而还原可能产生脱羟基化的衍生物。
科学研究应用
多潘立酮-d6 在科学研究中被广泛应用,特别是在:
药代动力学研究: 氘原子可以精确地追踪化合物在体内的行为。
代谢研究: 有助于了解代谢途径以及代谢对化合物疗效的影响。
药物开发: 用于开发具有改善的药代动力学特性的新药。
生物学研究: 研究其对多巴胺受体和胃肠道动力性的影响。
作用机制
多潘立酮-d6 作为多巴胺 D2 和 D3 受体的选择性拮抗剂。通过阻断这些受体,它可以促进胃排空,并减少小肠通过时间。 它还能增加食管和胃的蠕动,降低食管括约肌压力 .
相似化合物的比较
类似化合物
甲氧氯普胺: 另一种用作止吐药和胃动力药的多巴胺受体拮抗剂。
西沙必利: 一种增加胃肠道动力的胃动力药,但其作用机制不同。
独特之处
多潘立酮-d6 由于其氘原子而具有独特之处,氘原子提供了稳定性,并允许进行详细的药代动力学研究。 与甲氧氯普胺不同,多潘立酮-d6 不会穿过血脑屏障,从而降低了中枢神经系统副作用的风险 .
属性
IUPAC Name |
6-chloro-3-[1-[1,1,2,2,3,3-hexadeuterio-3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXWKSZFVQUSTL-WIQKFUDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)C([2H])([2H])N4C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



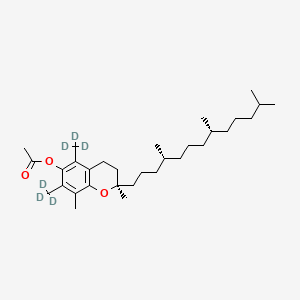
![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)
